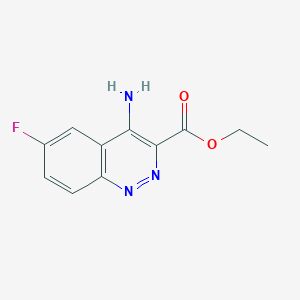
(R)-ethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-ITD-1, also known as (+)-Inhibitor of Transforming Growth Factor Beta Receptor Type I, is a small molecule inhibitor that has garnered significant attention in scientific research. This compound is particularly noted for its ability to selectively inhibit the activity of the transforming growth factor beta receptor type I, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-ITD-1 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. The final step usually involves the resolution of the racemic mixture to obtain the desired enantiomer, (+)-ITD-1. The reaction conditions for each step are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (+)-ITD-1 may involve large-scale synthesis using similar synthetic routes as those used in laboratory settings. industrial production often requires additional considerations such as cost-effectiveness, scalability, and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(+)-ITD-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles. Conditions often involve polar aprotic solvents and specific temperature ranges.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in (+)-ITD-1 and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
(+)-ITD-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of transforming growth factor beta receptor type I inhibition and to develop new inhibitors with improved properties.
Biology: Employed in cell culture studies to investigate the role of transforming growth factor beta signaling in various cellular processes, including cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases associated with dysregulated transforming growth factor beta signaling, such as cancer, fibrosis, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting transforming growth factor beta receptor type I.
作用机制
The mechanism of action of (+)-ITD-1 involves the selective inhibition of the transforming growth factor beta receptor type I. This receptor is a serine/threonine kinase that phosphorylates downstream signaling molecules, leading to the activation of various cellular pathways. By inhibiting this receptor, (+)-ITD-1 prevents the phosphorylation and activation of these downstream molecules, thereby modulating cellular processes such as growth, differentiation, and apoptosis. The molecular targets of (+)-ITD-1 include the kinase domain of the transforming growth factor beta receptor type I and its associated signaling proteins.
相似化合物的比较
(+)-ITD-1 can be compared with other similar compounds that inhibit transforming growth factor beta receptor type I, such as:
SB-431542: A selective inhibitor of transforming growth factor beta receptor type I with a similar mechanism of action but different chemical structure.
LY-364947: Another selective inhibitor with distinct structural features and potency.
GW-788388: A compound with broader specificity, inhibiting multiple receptors in the transforming growth factor beta signaling pathway.
The uniqueness of (+)-ITD-1 lies in its specific enantiomeric form, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other inhibitors.
属性
分子式 |
C27H29NO3 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
ethyl (4R)-2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3/t24-/m0/s1 |
InChI 键 |
ULFUJLFTRWWLPO-DEOSSOPVSA-N |
手性 SMILES |
CCOC(=O)C1=C(NC2=C([C@H]1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C |
规范 SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)
![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)



![5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-](/img/structure/B13727099.png)

![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)

![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)
